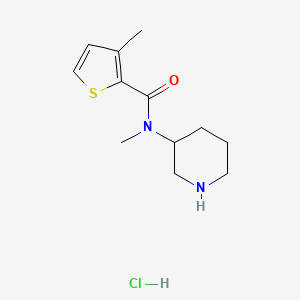![molecular formula C17H14N2O B2401178 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 672950-63-9](/img/structure/B2401178.png)
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, also known as OXD-1, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a member of the oxadiazole family and has been extensively studied for its potential use in various fields, including pharmaceuticals, materials science, and agriculture. In
科学的研究の応用
Corrosion Inhibition
- Corrosion and Biocorrosion Control: Oxadiazoles, including 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives, have been explored for their effectiveness in inhibiting corrosion and biocorrosion in brass within simulated cooling water systems (Rochdi et al., 2014).
Pharmaceutical Applications
- Antimicrobial Activity: Some 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds demonstrated their effectiveness against various microbial species (Gul et al., 2017).
Material Science and Electronics
- Liquid Crystalline Properties: Bent-shaped 1,3,4-oxadiazole-based compounds show promise in liquid crystalline applications, exhibiting phases like nematic and smectic A (Zhu et al., 2009).
- Electroluminescent Devices: Oxadiazole derivatives are being synthesized and characterized for their potential use in electroluminescent devices, displaying properties like photoluminescence (Zhang et al., 2007).
Chemistry and Molecular Studies
- Molecular Docking and Binding Studies: These compounds have been subjected to molecular docking and binding studies to assess their interactions with various biological targets, contributing to their potential as pharmacologically active agents (Virk et al., 2023).
Structural Analysis
- Structural Characterization: Oxadiazole derivatives have been structurally characterized, providing insights into their potential applications in the synthesis of new molecules (Meyer et al., 2003).
Corrosion Inhibition and Surface Chemistry
- Mild Steel Corrosion Inhibition: Novel oxadiazole derivatives have been synthesized and evaluated for their potential to inhibit mild steel corrosion, demonstrating their utility in materials protection (Kalia et al., 2020).
特性
IUPAC Name |
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-6-5-9-15(12-13)17-19-18-16(20-17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMERMDSKVHITHY-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

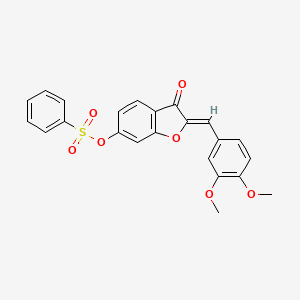

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

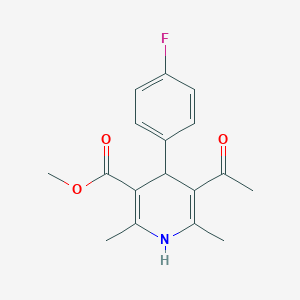

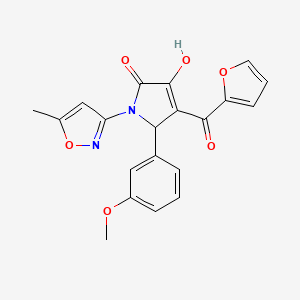
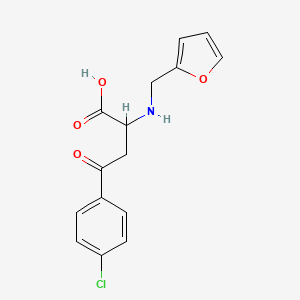
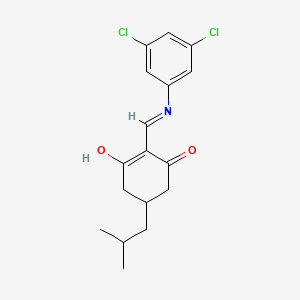
![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)
